molecular formula C18H14ClN3O2S B11197850 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11197850
M. Wt: 371.8 g/mol
InChI Key: SNXKSICTXSWUTI-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, a furan ring, and a pyrrolone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The furan ring is then attached, and finally, the pyrrolone structure is formed through cyclization reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one
  • 5-amino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its biological activity and specificity .

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClN3O2S/c19-12-5-3-11(4-6-12)14-10-25-18(21-14)16-15(23)9-22(17(16)20)8-13-2-1-7-24-13/h1-7,10,20,23H,8-9H2

InChI Key

SNXKSICTXSWUTI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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